O-Flutamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-Flutamide involves several steps, starting with the nitration of benzotrifluoride to produce 3-nitrobenzotrifluoride. This intermediate is then reduced to 3-trifluoromethylaniline, which is subsequently acylated using isobutyric acid in the presence of iron powder to yield 3-trifluoroisobutyranilide. Finally, further nitration of this compound produces this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure equipment and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of intermediates and the final product .

Analyse Des Réactions Chimiques

Types of Reactions: O-Flutamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites, such as 4-nitro-3-(trifluoromethyl)phenylamine.

Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrogen gas are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products:

Oxidation: 4-nitro-3-(trifluoromethyl)phenylamine.

Reduction: 3-trifluoromethylaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

O-Flutamide has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.

Biology: this compound is studied for its effects on androgen receptors and its potential use in treating androgen-dependent conditions.

Medicine: It is primarily used in the treatment of prostate cancer and other androgen-related disorders.

Industry: this compound is used in the pharmaceutical industry for the production of antiandrogen medications

Mécanisme D'action

O-Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues such as the prostate gland. By doing so, it prevents the activation of these receptors and inhibits the growth of prostate cancer cells. This compound is a prodrug that is converted into its active form in the body, which then exerts its antiandrogenic effects .

Comparaison Avec Des Composés Similaires

Flutamide: Another nonsteroidal antiandrogen with a similar mechanism of action but different chemical structure.

Bicalutamide: A newer nonsteroidal antiandrogen with improved efficacy and safety profile.

Enzalutamide: A more potent nonsteroidal antiandrogen with a longer half-life and better tolerability

Uniqueness: O-Flutamide is unique in its specific chemical structure, which allows for selective binding to androgen receptors. While it shares similarities with other nonsteroidal antiandrogens, its distinct molecular configuration provides specific pharmacokinetic and pharmacodynamic properties that differentiate it from other compounds .

Activité Biologique

O-Flutamide, a derivative of flutamide, is primarily recognized for its role as an antiandrogen agent in the treatment of prostate cancer. This compound functions by competitively inhibiting the androgen receptor, thereby blocking the action of androgens such as testosterone and dihydrotestosterone. The biological activity of this compound extends beyond its therapeutic applications, encompassing various pharmacological effects, including potential toxicity and interactions with cellular mechanisms.

This compound exerts its biological effects primarily through the inhibition of androgen receptors. This blockade leads to a reduction in androgen-mediated cellular processes, which is particularly beneficial in conditions like prostate cancer where androgens promote tumor growth. The compound has also been shown to induce oxidative stress and mitochondrial dysfunction in hepatocytes, contributing to its cytotoxic effects.

Pharmacological Effects

- Androgen Receptor Antagonism : this compound binds to androgen receptors, preventing the activation by endogenous androgens. This mechanism is crucial in treating hormone-sensitive cancers.

- Oxidative Stress Induction : Studies have indicated that this compound can induce oxidative stress in various cell types, leading to mitochondrial dysfunction and hepatocyte injury. This effect is mediated through the generation of reactive oxygen species (ROS) and depletion of antioxidant defenses .

- Lipid Peroxidation : this compound has been associated with increased lipid peroxidation, which contributes to cellular damage and has implications for its safety profile .

Clinical Efficacy

This compound has been evaluated in clinical settings for its efficacy in managing conditions such as hirsutism and prostate cancer:

- Hirsutism Treatment : In a study involving premenopausal women with moderate to severe hirsutism, this compound significantly reduced hirsutism scores compared to placebo over a 12-month period . The results indicated a mean reduction of approximately 50% in hirsutism scores across different dosages without significant differences among them.

- Prostate Cancer Management : As an antiandrogen agent, this compound is effective in reducing serum testosterone levels and improving clinical outcomes in prostate cancer patients. Its combination with other therapies has shown enhanced efficacy .

Toxicity Profile

While this compound is effective therapeutically, it is not without risks:

- Hepatotoxicity : There have been documented cases of acute cholestatic hepatitis associated with this compound use. A notable case involved a 75-year-old man who developed jaundice after prolonged use .

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in liver cells through mechanisms involving mitochondrial dysfunction and oxidative stress . The compound's ability to impair glucose homeostasis further complicates its safety profile.

Case Studies

- Acute Hepatitis Case : A case report described a patient who developed acute cholestatic hepatitis after taking this compound for metastatic prostate cancer. This highlights the need for monitoring liver function during treatment .

- Oxidative Stress Research : Experimental studies demonstrated that this compound exposure led to increased hydrogen peroxide levels and mitochondrial dysfunction in hepatocytes, suggesting a direct link between the drug's action and cellular injury mechanisms .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Propriétés

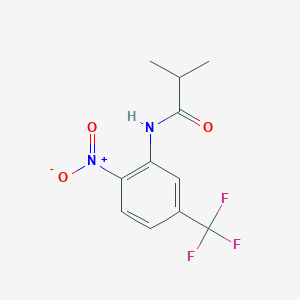

IUPAC Name |

2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFQELZYFBRXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164743 | |

| Record name | O-Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151262-93-0 | |

| Record name | O-Flutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-[6-nitro-3-trifluoromethyl)-phenyl]-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-FLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G1HB13G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.